molecular formula C13H15ClO4 B2530779 (2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid CAS No. 855715-21-8

(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid

Cat. No.: B2530779
CAS No.: 855715-21-8
M. Wt: 270.71
InChI Key: NGDANODNQTZPDT-UHFFFAOYSA-N
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Description

(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. These compounds are characterized by the presence of a phenyl group attached to an acrylic acid moiety. The compound’s structure includes a chloro, isopropoxy, and methoxy substituent on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-isopropoxy-5-methoxybenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between the benzaldehyde derivative and malonic acid or its derivatives in the presence of a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired acrylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use as a precursor in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A simple phenylacrylic acid without the chloro, isopropoxy, and methoxy substituents.

    3-(4-Methoxyphenyl)acrylic Acid: Lacks the chloro and isopropoxy groups.

    3-(3-Chloro-4-methoxyphenyl)acrylic Acid: Similar but without the isopropoxy group.

Uniqueness

The presence of the chloro, isopropoxy, and methoxy groups in (2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid can significantly influence its chemical reactivity and biological activity, making it unique compared to simpler phenylacrylic acids.

Properties

IUPAC Name

(E)-3-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-8(2)18-13-10(14)6-9(4-5-12(15)16)7-11(13)17-3/h4-8H,1-3H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDANODNQTZPDT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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